molecular formula C9H12FNO B13215555 2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13215555
M. Wt: 169.20 g/mol
InChI Key: GYIZOXWMELAYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoroethyl)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a fluoroethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or nitro groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides stability and rigidity. The carbonitrile group can participate in various chemical reactions, making the compound versatile in its applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C9H12FNO/c10-4-3-9(6-11)5-7-1-2-8(9)12-7/h7-8H,1-5H2

InChI Key

GYIZOXWMELAYMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)(CCF)C#N

Origin of Product

United States

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